Pregnenolone Acetate
Description
Overview of Pregnenolone (B344588) Acetate (B1210297) as a Steroid Derivative and Research Compound
Pregnenolone acetate is a synthetic steroid and a derivative of pregnenolone, an endogenous steroid hormone. wikipedia.orgchemicalbook.com Chemically, it is the 3β-acetate ester of pregnenolone. wikipedia.org As a pregnane (B1235032) steroid, it serves as a significant compound in academic and industrial research, primarily as a key intermediate in the synthesis of other steroid hormones, such as progesterone (B1679170). chemicalbook.com
Structurally, this compound is characterized by the foundational four-ring skeleton of a steroid, with an acetyl group attached at the C3 position and a ketone at the C20 position. nih.gov This esterification of the parent compound, pregnenolone, modifies its properties and makes it a subject of distinct research interest. In a research context, it is often utilized as a tool to investigate various biological pathways. It is described as a neurosteroid and has been explored for its effects on neuronal function. medchemexpress.com Furthermore, it acts as a signaling-specific inhibitor of the cannabinoid CB1 receptor. chemicalbook.comtargetmol.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | [(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate nih.gov |
| Molecular Formula | C₂₃H₃₄O₃ nih.gov |
| Molecular Weight | 358.51 g/mol nih.gov |
| CAS Number | 1778-02-5 nih.gov |
| Classification | Synthetic Pregnane Steroid, Steroid Ester wikipedia.orgnih.govdrugbank.com |
**1.2. Historical Context of Pregnenolone and this compound Research
The history of this compound is intrinsically linked to its parent compound, pregnenolone. Pregnenolone was first synthesized by Adolf Butenandt and his colleagues in 1934. wikipedia.org In the following decades, research into its biological activities began to emerge. During the 1940s and 1950s, pregnenolone gained attention for its potential anti-inflammatory properties and was investigated for the treatment of rheumatoid arthritis. wikipedia.orgoup.com
This compound, as a stable ester, also became a compound of interest. It was marketed in France in a topical cream for treating premature skin aging, though it was later withdrawn from the market in 1992. wikipedia.org Early clinical studies explored the use of pregnenolone in various disorders, noting its low toxicity. oup.com These initial investigations laid the groundwork for understanding the broader physiological roles of pregnenolone and its derivatives beyond being simple precursors in steroidogenesis.
Significance of this compound in Contemporary Steroid Research
In modern scientific inquiry, this compound holds significance in several distinct research areas. Its primary role remains as a crucial intermediate in the chemical synthesis of progesterone and other bioactive steroids. chemicalbook.com The process often involves the hydrogenation of 16-dehydropregnenolone (B108158) acetate to yield this compound. chemicalbook.comgoogle.com
Beyond its synthetic utility, this compound is a valuable research tool in neurobiology. It is classified as a neurosteroid and has been shown to promote the polymerization of microtubules and enhance neurite extension in neuronal cell cultures. medchemexpress.com This activity suggests potential for research into neurodevelopmental and neurodegenerative diseases. medchemexpress.com
A significant area of contemporary research involves its interaction with the endocannabinoid system. This compound is identified as a signaling-specific inhibitor of the cannabinoid CB1 receptor. chemicalbook.comtargetmol.com It has been shown to inhibit effects mediated by the CB1 receptor, such as those induced by tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. targetmol.com This action is described as a negative allosteric modulation, where it does not block the agonist from binding but reduces its efficacy. targetmol.comtaylorandfrancis.com
Table 2: Selected Research Findings on this compound
| Area of Research | Key Finding | Reference |
|---|---|---|
| Neurobiology | Promotes microtubule polymerization and neurite extension in cerebellar granule neurons. | medchemexpress.com |
| Pharmacology / Endocannabinoid System | Acts as a signaling-specific negative allosteric modulator of the cannabinoid CB1 receptor. | targetmol.comtaylorandfrancis.com |
| Pharmaceutical Chemistry | Serves as a key intermediate in the synthesis of progesterone. | chemicalbook.com |
| Dermatology (Historical) | Investigated as a topical agent for skin anti-aging, reportedly improving skin hydration. | wikipedia.org |
Research Gaps and Future Directions in this compound Studies
Despite the established roles of this compound, several research gaps remain, pointing toward future avenues of investigation. While its parent compound, pregnenolone, is known to have poor bioavailability, the specific pharmacokinetic profile of this compound requires more thorough investigation to understand its potential as a therapeutic pro-drug. wikipedia.org
In neurobiology, while this compound promotes microtubule dynamics in vitro, further studies are needed to elucidate the precise molecular mechanisms and to determine if these effects translate to in vivo models of neurological disorders. medchemexpress.com The full therapeutic potential for neurodevelopmental diseases remains an open question. medchemexpress.com
Regarding its role as a cannabinoid receptor modulator, the exact binding site and the full spectrum of its allosteric effects on the CB1 receptor are not completely understood. taylorandfrancis.com Future research could focus on designing analogs of this compound with enhanced specificity and potency for the CB1 receptor, potentially leading to new therapeutic strategies for conditions related to endocannabinoid system dysregulation. Further investigation is also warranted to explore its effects on other receptor systems and its potential interactions with other neurosteroids in the central nervous system.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17-,18-,19+,20-,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRKVZVYZQXICQ-RJJCNJEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048942 | |
| Record name | 3beta-Acetoxy-5-pregnene-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778-02-5 | |
| Record name | Pregnenolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1778-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pregnenolone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnenolone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14626 | |
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| Record name | 3beta-Acetoxy-5-pregnene-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregnenolone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.648 | |
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| Record name | PREGNENOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0WWV404B | |
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Biosynthesis and Metabolic Pathways of Pregnenolone and Its Acetate Ester
Enzymatic Conversion of Cholesterol to Pregnenolone (B344588) (CYP11A1)
The synthesis of pregnenolone from cholesterol is the initial, rate-limiting step in steroidogenesis, the process of creating steroid hormones. reactome.orgglowm.comnih.gov This critical transformation is catalyzed by the enzyme cytochrome P450scc (side-chain cleavage), also known as CYP11A1. genome.jpfullscript.comnih.gov Located on the inner membrane of the mitochondria within steroidogenic tissues like the adrenal glands, gonads, and brain, CYP11A1 orchestrates a complex sequence of oxidative reactions. reactome.orgfullscript.comuniprot.org
The conversion process involves three main stages, all facilitated by CYP11A1: wikipedia.orguniprot.orgacs.orguniprot.org
22-Hydroxylation: Cholesterol is first hydroxylated at the C22 position to form 22R-hydroxycholesterol. wikipedia.orgacs.org
20-Hydroxylation: This intermediate is then hydroxylated at the C20 position, resulting in 20α,22R-dihydroxycholesterol. wikipedia.orgacs.org
Side-Chain Cleavage: Finally, CYP11A1 catalyzes the cleavage of the carbon-carbon bond between C20 and C22. acs.orgpnas.org This reaction yields pregnenolone (a C21 steroid) and a six-carbon side chain, isocaproaldehyde. acs.orguniprot.org
This entire sequence is dependent on an electron transport chain involving adrenodoxin (B1173346) reductase and adrenodoxin, which transfer electrons from NADPH to CYP11A1. pnas.org The regulation of cholesterol transport into the mitochondria is a key control point for the entire steroidogenic cascade. reactome.org
Table 1: Key Components in Pregnenolone Biosynthesis
| Component | Name/Type | Location | Function |
|---|---|---|---|
| Substrate | Cholesterol | Cytosolic Lipid Droplets | The initial molecule from which all steroid hormones are derived. reactome.org |
| Enzyme | Cytochrome P450scc (CYP11A1) | Inner Mitochondrial Membrane | Catalyzes the three-step conversion of cholesterol to pregnenolone. reactome.orgfullscript.com |
| Intermediates | 22R-hydroxycholesterol, 20α,22R-dihydroxycholesterol | Mitochondria | Transient molecules formed during the conversion process. wikipedia.org |
| Product | Pregnenolone | Mitochondria (then cytosol) | The foundational C21 steroid precursor. genome.jpreactome.org |
Acetylation of Pregnenolone to Pregnenolone Acetate (B1210297)
Pregnenolone acetate is the acetate ester of pregnenolone. nih.gov It is synthesized by the acetylation of the hydroxyl group at the 3β position of the pregnenolone molecule. ontosight.ai This chemical modification creates a more lipid-soluble compound. ontosight.ai
In laboratory and industrial settings, this synthesis is typically achieved by reacting pregnenolone with acetyl chloride in the presence of a base like pyridine (B92270). benchchem.com Research in the yeast Saccharomyces cerevisiae has identified an enzymatic pathway for this conversion. The enzyme acetyl-CoA:pregnenolone acetyltransferase (APAT), encoded by the ATF2 gene, catalyzes the transfer of an acetyl group from acetyl-CoA to pregnenolone. nih.govnih.gov This process in yeast has been suggested to function as a detoxification mechanism, as the resulting this compound is exported from the cell. nih.govresearchgate.net While this enzymatic acetylation is characterized in yeast, this compound itself is considered a synthetic derivative in the context of human biology. ontosight.aiontosight.aibiosynth.com
Downstream Metabolic Fates of this compound in Biological Systems
In biological systems, esterified steroids like this compound are generally considered to be prodrugs. They are often rapidly hydrolyzed by esterase enzymes back to the parent compound, pregnenolone. Therefore, the primary metabolic fates of this compound are those of pregnenolone itself. wikipedia.org Pregnenolone stands at a crucial crossroads in steroidogenesis, serving as the universal precursor for the vast majority of steroid hormones. wikipedia.orgnih.govvin.com
Once formed (or released from its acetate ester), pregnenolone can be shunted into several major metabolic pathways, leading to the production of progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. genome.jpfullscript.com
The conversion of pregnenolone to progesterone (B1679170) marks the entry into the Δ⁴ pathway of steroidogenesis. wikipedia.orgglowm.com This step is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD), which oxidizes the 3β-hydroxyl group and isomerizes the double bond from the B ring (Δ⁵) to the A ring (Δ⁴). wikipedia.orgnih.gov
Progesterone: Itself a crucial hormone for the menstrual cycle and pregnancy, progesterone is also a key intermediate. nih.govfullscript.com
Cortisol: To produce cortisol, progesterone is first converted to 17α-hydroxyprogesterone by the enzyme 17α-hydroxylase (CYP17A1). genome.jpglowm.com Subsequently, 17α-hydroxyprogesterone is converted to 11-deoxycortisol by 21-hydroxylase (CYP21A2) and finally to cortisol by 11β-hydroxylase (CYP11B1). genome.jpnih.gov
The Δ⁵ pathway begins with pregnenolone and leads to the production of androgens and, subsequently, estrogens. genome.jp
Pregnenolone to DHEA: Pregnenolone is first converted to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1). wikipedia.orgnih.gov The same enzyme, exhibiting its 17,20-lyase activity, then cleaves the side chain of 17α-hydroxypregnenolone to form dehydroepiandrosterone (B1670201) (DHEA), a C19 steroid. wikipedia.orggenome.jpnih.gov
DHEA to Androgens: DHEA is the precursor to more potent androgens. It can be converted to androstenedione (B190577), which is then transformed into testosterone (B1683101). genome.jp
Androgens to Estrogens: Finally, androgens like androstenedione and testosterone can be converted into estrogens, such as estrone (B1671321) and estradiol (B170435), through a process called aromatization, catalyzed by the enzyme aromatase (CYP19A1). genome.jp
In addition to forming classical steroid hormones, pregnenolone is a precursor to important neurosteroids that act directly on the central nervous system. wikipedia.org
Pregnenolone Sulfate (B86663): Pregnenolone can be sulfated at the 3β-hydroxyl position by a steroid sulfotransferase enzyme to form pregnenolone sulfate. wikipedia.orgwikipedia.org This sulfated ester is more water-soluble than pregnenolone and is an active neurosteroid in its own right, known to modulate neurotransmitter receptors like GABA-A and NMDA. wikipedia.orgwikipedia.org This conversion is reversible through the action of steroid sulfatase. wikipedia.orgoup.com
Allopregnanolone (B1667786): Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor. wikipedia.orgdiva-portal.org It is synthesized from progesterone, which is derived from pregnenolone. wikipedia.org Progesterone is converted to 5α-dihydroprogesterone by the enzyme 5α-reductase, and this intermediate is then converted to allopregnanolone by 3α-hydroxysteroid dehydrogenase. wikipedia.org Studies have shown that oral administration of pregnenolone leads to significant increases in allopregnanolone levels, suggesting that pregnenolone acts as an efficient prodrug for allopregnanolone. wikipedia.orgnih.gov
Table 2: Major Metabolic Pathways of Pregnenolone
| Pathway | Key Enzymes | Intermediate Products | Final Products (Examples) |
|---|---|---|---|
| Δ⁴ Pathway (Glucocorticoids) | 3β-HSD, CYP17A1, CYP21A2, CYP11B1 | Progesterone, 17α-Hydroxyprogesterone, 11-Deoxycortisol | Cortisol, Corticosterone, Aldosterone (B195564) genome.jpnih.govfullscript.com |
| Δ⁵ Pathway (Androgens/Estrogens) | CYP17A1, 3β-HSD, 17β-HSD, Aromatase (CYP19A1) | 17α-Hydroxypregnenolone, DHEA, Androstenedione | Testosterone, Estradiol wikipedia.orggenome.jp |
| Neurosteroid Synthesis | Steroid Sulfotransferase, 5α-reductase, 3α-hydroxysteroid dehydrogenase | Pregnenolone Sulfate, Progesterone, 5α-dihydroprogesterone | Pregnenolone Sulfate, Allopregnanolone wikipedia.orgwikipedia.orgwikipedia.org |
Interference with Steroidogenesis by Xenobiotics
Xenobiotics, foreign chemical substances not naturally produced by or expected to be present within an organism, can significantly interfere with the intricate process of steroidogenesis. Several of these compounds have been shown to disrupt the synthesis of pregnenolone and its downstream metabolites.
A variety of drugs and environmental chemicals can downregulate the expression of the cytochrome P450 side-chain cleavage enzyme (CYP11A1), which is the critical enzyme responsible for converting cholesterol to pregnenolone. mdpi.com Examples of such xenobiotics include diethylstilbestrol, tamoxifen, and cocaine. mdpi.com The pesticide methoxychlor (B150320) and the plasticizer bisphenol A (BPA) are also known to alter testosterone levels in rodents, partly by affecting steroidogenic pathways. mdpi.com
Furthermore, certain xenobiotics can activate the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a role in the metabolism of foreign compounds and endogenous molecules. mdpi.com Activation of PXR has been linked to the disruption of testosterone homeostasis. mdpi.com For instance, pregnenolone 16-alpha carbonitrile (PCN), a known agonist of the rodent PXR, has been shown to decrease testosterone secretion in rat Leydig cells by reducing the expression of key steroidogenic enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and CYP17A1. mdpi.comresearchgate.net
Studies using immortalized cell lines, such as the H295R human adrenocortical carcinoma cell line, are increasingly employed to screen for the effects of chemicals on steroid synthesis. iupac.org These systems allow for the investigation of how xenobiotics can alter the production of various steroid hormones, including those derived from pregnenolone. iupac.org
Tissue-Specific Biosynthesis and Metabolism
The biosynthesis and metabolism of pregnenolone are not uniform throughout the body. Instead, these processes are highly tissue-specific, with distinct pathways and regulatory mechanisms in the central nervous system, adrenal glands, gonads, and even immune cells. wikipedia.orgrrpharmacology.rumdpi.com
In the central nervous system (CNS), the de novo synthesis of steroids is termed neurosteroidogenesis. mdpi.com Pregnenolone is a key neurosteroid, synthesized from cholesterol within the brain. rrpharmacology.rumdpi.com This process occurs in various brain regions, including the cortex, hippocampus, and amygdala. mdpi.com The enzyme responsible for this conversion, CYP11A1, is expressed in brain astrocytes and glutamatergic principal neurons. mdpi.com
Pregnenolone and its sulfate ester, pregnenolone sulfate, are among the most abundant neurosteroids in the brain. researchgate.net They act as neuromodulators, influencing neuronal excitability and synaptic plasticity. mdpi.comkarger.com For instance, pregnenolone sulfate has been shown to potentiate NMDA receptor-mediated currents, which are crucial for learning and memory. mdpi.com
While the synthesis of pregnenolone in the CNS is established, the exact pathways and regulatory mechanisms are still under investigation. Some studies suggest the possibility of alternative biosynthetic pathways for pregnenolone in human glial cells, independent of CYP11A1. researchgate.net
The adrenal glands are a primary site of pregnenolone synthesis. wikipedia.orgwikilectures.eu Here, cholesterol is converted to pregnenolone in the mitochondria of the adrenal cortex, a reaction stimulated by the adrenocorticotropic hormone (ACTH). wikipedia.orgresearchgate.net This initial step is the rate-limiting step in the production of all adrenal steroid hormones. researchgate.net
Once formed, pregnenolone serves as the precursor for the synthesis of glucocorticoids (like cortisol), mineralocorticoids (like aldosterone), and adrenal androgens. wikipedia.orgwikilectures.euditki.com The specific steroid produced depends on the enzymes present in the different zones of the adrenal cortex. ditki.comreactome.org
In the zona fasciculata , pregnenolone is converted to 17α-hydroxypregnenolone by CYP17A1, which is then further metabolized to produce cortisol. ditki.comscielo.br
In the zona glomerulosa , pregnenolone is primarily converted to progesterone by 3β-HSD, which then enters the pathway for aldosterone synthesis. ditki.com
In the zona reticularis , pregnenolone is converted to dehydroepiandrosterone (DHEA), a key adrenal androgen. scielo.br
The gonads, the testes in males and the ovaries in females, are also major sites of steroid hormone production, with pregnenolone as the central precursor. wikipedia.orgwikilectures.eucapes.gov.br
In the testes , pregnenolone is synthesized from cholesterol in the Leydig cells. oup.com It is then converted into androgens, primarily testosterone, through two main pathways: the Δ4 pathway (via progesterone) and the Δ5 pathway (via 17α-hydroxypregnenolone and DHEA). capes.gov.br Studies in canine testes suggest that the Δ5 pathway may be the preferred route for testosterone production. capes.gov.br
In the ovaries , steroidogenesis is compartmentalized between the theca cells and the granulosa cells. Theca cells produce androgens from pregnenolone, which then diffuse to the granulosa cells to be converted into estrogens. nih.gov The fetal ovary is capable of synthesizing estradiol from pregnenolone, indicating the presence of all the necessary enzymes for this conversion from an early developmental stage. oup.com
Recent research has revealed that certain immune cells are capable of de novo steroidogenesis, producing pregnenolone from cholesterol. nih.govbiorxiv.org This local synthesis of steroids within the immune system suggests a role for these molecules in modulating immune responses. nih.govcam.ac.uk
T helper (Th) cells, particularly Th2 cells, have been shown to synthesize and secrete pregnenolone. nih.gov This production is linked to the expression of CYP11A1 in these cells. frontiersin.org The locally produced pregnenolone can act in an autocrine or paracrine manner to influence immune cell function. For instance, it has been demonstrated to inhibit Th cell proliferation and B cell immunoglobulin class switching. nih.gov This suggests that steroidogenic Th cells may contribute to maintaining immune homeostasis. nih.govresearchgate.net
Biotransformation Studies of this compound by Microorganisms
Microorganisms, particularly fungi, are capable of carrying out a variety of biotransformation reactions on steroid molecules, including this compound. These reactions often introduce hydroxyl groups or other functional groups at various positions on the steroid nucleus, leading to the formation of novel metabolites with potentially altered biological activities. researchgate.netnih.gov
Filamentous fungi are particularly rich in enzymes that can perform reactions such as hydroxylation, oxidation, and reduction on steroid substrates. researchgate.net Several studies have investigated the biotransformation of this compound using different fungal species.
For example, incubation of this compound with Cunninghamella elegans has been shown to yield various hydroxylated metabolites. scispace.comnih.gov Similarly, Rhizopus stolonifer can also transform this compound, producing different hydroxylated derivatives. scispace.comnih.gov These microbial transformations can lead to the production of compounds with enhanced or different biological activities compared to the parent molecule. researchgate.netnih.gov
The ability of microorganisms to modify steroid structures is of significant interest for the pharmaceutical industry, as it offers a means to produce novel steroid derivatives that may be difficult to synthesize through conventional chemical methods. frontiersin.org
Mechanisms of Action in Biological Systems
Neurosteroid Activity of Pregnenolone (B344588) Acetate (B1210297)
Pregnenolone acetate is a synthetic and non-metabolizable analog of pregnenolone, an endogenous neurosteroid. nih.govnih.govmedchemexpress.com Neurosteroids are steroids synthesized within the brain that have the ability to modulate neuronal activities. nih.gov Pregnenolone itself is a precursor to other neurosteroids and also possesses its own physiological effects, including enhancing memory and modulating neuronal plasticity. nih.gov Because pregnenolone can be rapidly metabolized into other active steroids, it is challenging to isolate its specific effects in the brain. nih.gov this compound was developed to circumvent this issue, providing a tool to study the direct effects of a pregnenolone-like compound that is resistant to metabolic conversion. nih.govnih.gov As a lipophilic molecule, it is well-suited to cross the blood-brain barrier and exert its effects within the central nervous system. nih.gov
Modulation of Neurotransmitter Systems
Neurosteroids exert significant influence over brain function by modulating various neurotransmitter receptor systems. While research on this compound is still emerging, the extensive studies on its parent compound, pregnenolone, and its sulfated form, pregnenolone sulfate (B86663), provide a framework for understanding its potential mechanisms. These related compounds are known to interact directly with key receptors that mediate excitatory and inhibitory signaling in the brain.
The neurosteroid pregnenolone sulfate has been shown to influence cholinergic and glutamatergic systems. Infusions of pregnenolone sulfate into the medial septum of rats led to an increase in hippocampal acetylcholine, a neurotransmitter crucial for learning and memory. dntb.gov.ua
The glutamatergic system, the primary excitatory pathway in the brain, is a key target of pregnenolone and its derivatives. Pregnenolone has been found to offer protection to neurons against glutamate-induced toxicity. nih.govfrontiersin.org Its sulfated ester, pregnenolone sulfate (PregS), significantly modulates glutamate (B1630785) receptors. nih.gov Specifically, PregS increases the release of glutamate at certain synapses, such as the climbing fiber-to-Purkinje cell synapse in the neonatal cerebellum. nih.gov This action is characterized by a dramatic and reversible increase in the frequency of AMPA receptor-mediated miniature excitatory postsynaptic currents. nih.gov Furthermore, pregnenolone sulfate is recognized as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor critical for synaptic plasticity. mdpi.comcapes.gov.br This modulation can also be achieved by facilitating the presynaptic release of glutamate. mdpi.com
The GABAergic system, the main inhibitory system in the brain, is another primary site of neurosteroid action. While pregnenolone itself is considered inactive at the GABA-A receptor, its sulfated metabolite, pregnenolone sulfate (PS), acts as a negative modulator. nih.gov Research has identified 3β-hydroxy pregnane (B1235032) steroids and pregnenolone sulfate as antagonists of the GABA-A receptor. nih.govresearchgate.net They can induce an activation-dependent inhibition of the receptor. nih.gov Pregnenolone sulfate is known to inhibit GABA-A receptor-mediated currents, contrasting with the potentiating effects of other neurosteroids like allopregnanolone (B1667786). nih.govscienceopen.com This inhibitory action on GABA-A receptors suggests that pregnenolone derivatives can shift the balance of neurotransmission towards excitation. nih.gov
The N-methyl-D-aspartate (NMDA) receptor is a well-established target for pregnenolone sulfate (PS). PS acts as a positive allosteric modulator of NMDA receptors, enhancing their function. mdpi.comnih.govnih.gov Studies using patch-clamp techniques on cultured hippocampal neurons demonstrated that PS significantly potentiates NMDA-activated whole-cell currents. nih.gov This potentiation is dose-dependent and reversible. nih.gov The mechanism of this enhancement involves an increase in the fractional open time of the NMDA channel, which results from both a higher frequency of opening and a longer mean channel open time, without altering the channel's conductance. nih.gov This effect occurs even at saturating concentrations of the co-agonists NMDA and glycine, indicating a distinct modulatory site. nih.gov The potentiation of NMDA receptors by PS is believed to contribute to its ability to enhance learning and memory. nih.gov
Microtubule Polymerization and Dynamics
A significant mechanism of action for this compound is its direct influence on the neuronal cytoskeleton, specifically on microtubules. Microtubules are dynamic polymers essential for cell structure, transport, and division. berkeley.edu In neurons, they are critical for development, plasticity, and the maintenance of axons and dendrites. pnas.org
This compound, identified as "compound #43" in key research, has been shown to increase microtubule polymerization. nih.govnih.govmedchemexpress.com It modifies the dynamics of microtubules within living cells, promoting the formation of stable microtubule tracks. nih.govnih.gov This action mirrors that of its parent compound, pregnenolone, which stimulates microtubule assembly through interaction with microtubule-associated protein 2 (MAP2). pnas.org The effect of pregnenolone on microtubule assembly is characterized by a notable increase in both the rate and extent of polymerization, particularly affecting the nucleation step. pnas.org this compound was found to change the morphology of neuronal growth cones from a paused state to a fast-growing shape by stabilizing microtubule dynamics. nih.gov
| Finding | Effect | Model System | Source |
|---|---|---|---|
| Increased Polymerization | This compound (compound #43) was identified in a screen for its ability to promote microtubule polymerization. | In vitro screening | nih.gov |
| Modified Dynamics | Modified microtubule dynamics in live cells. | Mouse cerebellar granule neurons | nih.govnih.gov |
| Stabilization | Stabilizes microtubule dynamics, leading to changes in growth cone morphology. | Cultured neurons | nih.gov |
| Stable Track Formation | Promoted the formation of stable microtubule tracks. | Zebrafish developing cerebellar axons | nih.govnih.gov |
| Parent Compound Action | Pregnenolone binds to MAP2 and dose-dependently accelerates microtubule polymerization. | In vitro assembly assays | pnas.org |
Neurite Outgrowth and Neural Development
The effects of this compound on microtubule dynamics translate directly into significant impacts on neuronal development. The proper assembly and dynamic regulation of the microtubule cytoskeleton are fundamental for the processes of neurite outgrowth and axon guidance. researchgate.netbiorxiv.org
By promoting microtubule polymerization and stabilizing their dynamics, this compound actively enhances neurite outgrowth and facilitates axon formation. nih.govmedchemexpress.com In primary cultures of mouse cerebellar granule neurons, it not only promotes the extension of neurites but also induces changes in the morphology of the growth cone, the motile structure at the tip of a growing axon. nih.govnih.gov This effect is not limited to cultured cells; in vivo studies have shown that this compound promotes the development of the cerebellum in zebrafish. nih.gov The parent compound, pregnenolone (P5), similarly accelerates early neurite outgrowth in various neuronal types, including cerebellar, hippocampal, and cortical neurons, by activating proteins that help microtubule polymerization at their growing ends. frontiersin.orgresearchgate.netbiorxiv.org This highlights a conserved pathway through which pregnenolone and its analogs can foster neural development by modulating the cytoskeleton. researchgate.netbiorxiv.org
| Finding | Effect | Model System | Source |
|---|---|---|---|
| Neurite Extension | Promotes neurite extension. | Primary cultures of cerebellar granule neurons | medchemexpress.com |
| Growth Cone Morphology | Induces a change in growth cone morphology. | Mouse cerebellar granule neurons | nih.govnih.gov |
| Increased Neurite Outgrowth | Increased neurite outgrowth. | Mouse cerebellar granule neurons | nih.govnih.gov |
| In Vivo Development | Promoted cerebellum development in vivo. | Zebrafish | nih.gov |
| Parent Compound Action | Pregnenolone (P5) promotes neurite outgrowth and facilitates axon development. | Cultured cerebellar granule neurons | researchgate.netbiorxiv.org |
Synaptic Plasticity and Cognitive Function Enhancement
Pregnenolone and its metabolites are recognized for their beneficial effects on cognitive functions, including memory and learning. nih.gov These neurosteroids enhance cognitive processes by modulating synaptic plasticity, a fundamental mechanism for memory formation. nih.govverywellmind.comnih.gov One of the key phenomena in synaptic plasticity is long-term potentiation (LTP), which is considered a cellular model for memory. nih.gov
Research has shown that pregnenolone sulfate (PREGS), a major metabolite of pregnenolone, enhances LTP in the CA1 region of the hippocampus, an area critical for memory. nih.gov This enhancement is achieved through the positive modulation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for initiating the signaling cascade that leads to LTP. nih.gov The effect of PREGS on LTP follows a bell-shaped concentration-response curve, with nanomolar concentrations being most effective. nih.gov However, in the medial prefrontal cortex, PREGS has been found to inhibit LTP at excitatory synapses, suggesting region-specific effects within the brain. nih.govresearchgate.net By influencing these plastic changes at the synaptic level, pregnenolone can play a significant role in the acquisition of knowledge and the retention of long-term memory. customcompounding.com.au
Modulation of the Endocannabinoid System (CB1 Receptor Inhibition)
A significant mechanism of action for pregnenolone is its interaction with the endocannabinoid system, specifically the cannabinoid type-1 (CB1) receptor. nih.govyoutube.com Pregnenolone acts as a signaling-specific inhibitor of the CB1 receptor. nih.govtargetmol.commedchemexpress.com This is not a direct competition with agonists like Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. Instead, pregnenolone functions as a negative allosteric modulator. nih.govnih.gov This means it binds to a different site on the CB1 receptor than orthosteric ligands (like THC) and does not prevent them from binding, but rather reduces their efficacy. nih.gov
This mechanism represents a natural negative feedback loop. nih.goveurekalert.org The administration of THC has been shown to substantially increase the brain's synthesis of pregnenolone. nih.govjaddictionscience.com This elevated pregnenolone then acts to inhibit CB1 receptor signaling, counteracting several of the effects of THC, such as memory impairment and sedation. nih.govnih.goveurekalert.org By reducing the over-activation of CB1 receptors, pregnenolone can protect the brain from cannabis intoxication. nih.govtargetmol.commedchemexpress.com This signaling-specific inhibition is distinct from synthetic CB1 antagonists, as pregnenolone only blocks certain downstream pathways (like ERK activation) while not affecting others (like cAMP levels), which may explain its lack of undesired behavioral effects. nih.gov
Anti-inflammatory and Immunomodulatory Activities
Pregnenolone possesses significant anti-inflammatory and immunomodulatory properties, playing a role in maintaining immune homeostasis. nih.govnih.govfullscript.com These effects are crucial for neuroprotection, as decreased levels of pregnenolone have been noted in neuroinflammatory diseases. nih.govverywellmind.comnih.gov The anti-inflammatory actions of pregnenolone are not limited to the central nervous system; it is also synthesized in lymphocytes and helps regulate immune responses in various inflammatory conditions. nih.govnih.gov
Suppression of Pro-inflammatory Cytokines
A major outcome of pregnenolone's anti-inflammatory activity is the suppression of pro-inflammatory cytokine production. nih.gov Research has demonstrated that pregnenolone and its metabolites can effectively reduce the secretion of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This suppression has been observed in macrophages and microglial cells following stimulation with inflammatory agents like lipopolysaccharide (LPS). nih.gov Similarly, progesterone (B1679170) and allopregnanolone, downstream metabolites of pregnenolone, have been shown to reduce the gene expression and protein concentration of TNF-α and Interleukin-1beta (IL-1β) following traumatic brain injury. nih.gov
| Cytokine | Effect of Pregnenolone/Metabolites | Cell Types/Model | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Suppression/Reduction | Macrophages, Microglial cells, Traumatic Brain Injury Model | nih.govnih.gov |
| Interleukin-6 (IL-6) | Suppression/Reduction | Macrophages, Microglial cells | nih.gov |
| Interleukin-1beta (IL-1β) | Reduction (by metabolites) | Traumatic Brain Injury Model | nih.gov |
Anticancer Activity and Mechanisms
Emerging research indicates that pregnenolone exhibits anticancer properties through various mechanisms, primarily by inducing apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Its effects appear to be dependent on the type of cancer cell. For instance, while pregnenolone promotes the growth of certain prostate cancer cells (LNCaP), it has a cytotoxic effect on glioma cells. nih.govnih.gov
In glioma cell lines (C6, U-87 MG, and LN-18), pregnenolone treatment has been shown to induce caspase-dependent apoptosis. nih.gov This involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways. nih.gov Specifically, pregnenolone treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3/7). nih.gov The underlying mechanism involves the upregulation of the Fas/FasL death receptor system and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
In studies on hepatocellular carcinoma (HepG2) cells, novel synthetic derivatives of pregnenolone have also demonstrated pro-apoptotic activity. nih.gov These derivatives were found to induce DNA fragmentation and modulate the expression of Bcl-2 family genes, increasing the ratio of pro-apoptotic (e.g., Bak, Bax) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. nih.gov
| Cancer Type | Cell Line(s) | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| Glioma | C6, U-87 MG, LN-18 | Induction of Apoptosis | Activation of extrinsic & intrinsic pathways; ↑Fas/FasL, ↓Bcl-2; Caspase-8, -9, -3/7 activation | nih.gov |
| Hepatocellular Carcinoma | HepG2 | Cytotoxicity, Induction of Apoptosis (by derivatives) | DNA fragmentation; Modulation of Bcl-2 family gene expression (↓Bcl-2, ↑Bak/Bcl-xL ratio) | nih.gov |
| Prostate Cancer | LNCaP | Stimulation of Growth | Activation of transcription via mutated androgen receptor | nih.govselleckchem.com |
Inhibition of Cancer Cell Proliferation
Derivatives of this compound have demonstrated notable cytotoxic and anti-proliferative effects against various cancer cell lines. Research has shown that specific synthetic derivatives can significantly inhibit the growth of cancer cells. For instance, a this compound-based tetrazole derivative exhibited potent cytotoxic activity against human cervical cancer C33A cells, with an IC50 value of 5.0 ± 1.8 µM. nih.gov
In a different context, studies on ovarian cancer cells revealed that while pregnenolone itself acts as an agonist for the pregnane X receptor (PXR), the inhibition of the PXR pathway can enhance the cell growth inhibition effects of chemotherapeutic agents like paclitaxel (B517696) and cisplatin. nih.gov This suggests an indirect role in controlling proliferation by modulating cellular resistance pathways.
However, the effect of pregnenolone, the precursor to this compound, is not universally inhibitory and can be context-dependent. In LNCaP prostate cancer cells, which harbor a mutated androgen receptor, pregnenolone was found to stimulate cell proliferation at physiological concentrations. nih.gov This highlights the complexity of its action, which can be influenced by the specific cancer type and the genetic profile of the cells, particularly the status of steroid hormone receptors.
Table 1: Cytotoxic Activity of this compound Derivatives
| Derivative | Cancer Cell Line | Observed Effect | IC50 Value |
| This compound-based tetrazole | Human cervical cancer (C33A) | Significant cytotoxic activity | 5.0 ± 1.8 µM nih.gov |
| Pregnenolone (PXR agonist) + Paclitaxel/Cisplatin | Ovarian Cancer Cells | Enhanced cell growth inhibition (via PXR pathway inhibition) | Not Applicable nih.gov |
| Pregnenolone | LNCaP Prostate Cancer Cells | Stimulation of proliferation | Not Applicable nih.gov |
Apoptosis Induction
This compound and its related compounds can trigger programmed cell death, or apoptosis, in cancer cells through multiple mechanisms. A synthesized this compound-based derivative was shown to induce apoptosis in cervical cancer cells, a process linked to its ability to cause DNA damage. nih.govdntb.gov.ua
The precursor, pregnenolone, has also been studied for its pro-apoptotic properties. In malignant glioma cell lines, pregnenolone was found to induce apoptosis by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. nih.gov This was evidenced by the activation of caspase-8 and caspase-9, upregulation of Fas and Fas ligand, and modulation of the Bcl-2 family of proteins. nih.gov Specifically, it led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and Bak. nih.gov
Furthermore, novel heterocyclic derivatives of pregnenolone have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells. nih.gov These compounds were observed to cause DNA fragmentation and modulate the expression of Bcl-2 family genes, tipping the balance towards cell death. nih.gov In ovarian cancer cells, the inhibition of the PXR pathway, for which pregnenolone is a ligand, significantly enhanced apoptosis in the presence of chemotherapeutic drugs. nih.gov
Modulation of Androgen Receptor Signaling
This compound's role in modulating androgen receptor (AR) signaling is complex, as its precursor, pregnenolone, is a key intermediate in the biosynthesis of all steroid hormones, including androgens. wikipedia.orgmdpi.comoup.com The conversion of cholesterol to pregnenolone is a critical step that initiates the pathway leading to the production of androgens like testosterone (B1683101). mdpi.com
A significant finding is the ability of pregnenolone to directly interact with and activate a mutated form of the androgen receptor found in the LNCaP prostate cancer cell line. nih.gov While pregnenolone does not activate the wild-type AR, its binding to the mutated receptor in these cancer cells leads to transcriptional activation and stimulates cell proliferation. nih.gov This suggests that in certain contexts, such as in castration-resistant prostate cancer where AR mutations can arise, pregnenolone could contribute to tumor growth. nih.gov
Conversely, derivatives of this compound have been developed to inhibit androgen signaling. Abiraterone (B193195) acetate, a pregnenolone derivative, is a potent drug that irreversibly inhibits CYP17, a critical enzyme complex (17α-hydroxylase/17,20-lyase) required for androgen synthesis in the testes, adrenal glands, and within the tumor itself. nih.govcancernetwork.com By blocking this enzyme, abiraterone acetate effectively shuts down the production of androgens, thereby depriving prostate cancer cells of the ligands needed to activate the AR. nih.gov
Copper Chelating and Pro-oxidant Properties in Cancer Cells
A novel anticancer strategy involving this compound leverages the unique metabolic state of cancer cells, particularly their elevated copper levels. nih.govnih.gov A synthesized tetrazole derivative of this compound has been shown to act as a copper chelator. nih.gov
This mechanism is based on the observation that cancer cells often have higher concentrations of copper compared to normal cells, which is essential for processes like angiogenesis and proliferation. nih.govnih.gov By targeting this dependency, the this compound derivative chelates intracellular copper. nih.gov This interaction facilitates the redox cycling of copper, leading to the generation of reactive oxygen species (ROS). nih.gov The resulting increase in oxidative stress within the cancer cell causes significant DNA damage, ultimately triggering apoptosis. nih.gov This pro-oxidant mechanism offers a targeted approach, as it exploits a specific vulnerability of cancer cells. nih.govmdpi.com
Table 2: Pro-oxidant Mechanism of a this compound Derivative
| Step | Mechanism | Consequence in Cancer Cells |
| 1. Targeting | This compound derivative enters cancer cells with high copper levels. nih.gov | Exploits cancer cell's metabolic state. nih.gov |
| 2. Chelation | The derivative binds to and chelates intracellular copper (II) ions. nih.gov | Forms a complex with copper. |
| 3. Redox Cycling | The complex facilitates the reduction of Cu(II) to Cu(I) and subsequent re-oxidation. nih.gov | Generation of Reactive Oxygen Species (ROS). |
| 4. Cellular Damage | Increased ROS levels induce high oxidative stress. nih.gov | Leads to DNA cleavage and damage. nih.gov |
| 5. Cell Death | The extensive damage activates apoptotic pathways. nih.gov | Induction of programmed cell death. nih.gov |
Glucocorticoid Activity and Metabolic Processes
This compound has been described in some sources as a glucocorticoid. wikipedia.org However, its activity in this regard appears to be weak or context-dependent. Some reports indicate that even at high doses, systemic this compound does not produce undesirable metabolic effects typically associated with potent glucocorticoids. wikipedia.org Furthermore, research on the anti-inflammatory properties of its precursor, pregnenolone, suggests that its mechanism is independent of the glucocorticoid receptor. nih.gov
The primary role of pregnenolone, and by extension its acetate ester, in metabolic processes is as a central precursor in steroidogenesis. wikipedia.orggenome.jp Synthesized from cholesterol, pregnenolone stands at a critical metabolic crossroads. wikipedia.orgoup.com It can be metabolized via two main pathways:
Conversion to Progesterone: Through the action of 3β-hydroxysteroid dehydrogenase and Δ⁵⁻⁴ isomerase, pregnenolone is converted to progesterone. wikipedia.org
Conversion to 17-hydroxypregnenolone: The enzyme CYP17 can hydroxylate pregnenolone, leading to the synthesis of other steroid classes. oup.com
From these initial steps, pregnenolone serves as the ultimate precursor for all major classes of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. wikipedia.orggenome.jp In the brain, pregnenolone and its metabolites, such as pregnenolone sulfate, function as neurosteroids, modulating the activity of neurotransmitter receptors like the GABA-A and NMDA receptors. nih.govnih.gov Oral administration of pregnenolone has been shown to preferentially metabolize into the neurosteroid allopregnanolone. wikipedia.org
Preclinical Research and Animal Models
In Vitro Studies on Cellular Mechanisms
Cell-based assays are instrumental in dissecting the molecular pathways influenced by pregnenolone (B344588) acetate (B1210297). Studies using neuronal, cancer, and immune cell cultures have begun to map its biological activities.
Pregnenolone acetate has been identified as a non-metabolizable analog of pregnenolone that demonstrates significant activity in neuronal development. In studies using primary cultures of mouse cerebellar granule neurons (CGNs), this compound was shown to promote the polymerization of microtubules, a critical process for neuronal structure and function. withpower.com This was observed to modify microtubule dynamics within live cells, leading to measurable increases in neurite outgrowth and alterations in the morphology of the growth cone, which is essential for axon guidance. withpower.com
Specifically, in cultures of CGNs, which are a well-established model for studying neuron development, treatment with this compound increased the length of neurites. withpower.com The compound was found to accelerate the development of these neurons, promoting the formation of stable microtubule networks. withpower.com These findings suggest a role for this compound in facilitating key neurodevelopmental processes. The parent compound, pregnenolone, has also been shown to promote neurite outgrowth and axon development in cultured CGNs by reorganizing the cytoskeleton in the growth cone. nih.govnih.gov
The effects of pregnenolone and its derivatives have been investigated in various cancer cell lines. While research on this compound itself is specific in some contexts, studies often involve the parent compound or other synthetic derivatives.
C33A (Cervical Cancer): A synthesized copper chelator based on a this compound nucleus was found to exhibit significant cytotoxic activity against C33A cells. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. nih.gov
A549 (Lung Cancer): Derivatives of pregnenolone have been synthesized and tested against the A549 lung cancer cell line. In silico molecular docking studies suggested potential inhibitory action against key proteins in lung cancer, and subsequent in vitro testing confirmed that some derivatives showed anticancer activity at low doses. nih.gov
PC-3 (Prostate Cancer): While the parent compound pregnenolone was found to stimulate the growth of the LNCaP prostate cancer cell line (an androgen-dependent line), other studies on 4-azapregnene derivatives have examined effects on the androgen-independent PC-3 cell line. These derivatives showed antiproliferative activity against PC-3 cells.
MCF-7 (Breast Cancer): Novel benzylidene pregnenolone derivatives have demonstrated potent antiproliferative effects against the MCF-7 breast cancer cell line.
SK-LU-1 (Lung Cancer): Specific research data on the direct effects of this compound on the SK-LU-1 cell line is limited in publicly available literature.
The immunomodulatory and anti-inflammatory properties of pregnenolone have been explored in macrophages and microglia, which are key cells in the central nervous system's immune response. Pregnenolone has been shown to suppress the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in both macrophage and microglial cell lines following activation by Toll-like receptor (TLR) ligands. nih.gov
The mechanism for this anti-inflammatory action involves pregnenolone promoting the ubiquitination and subsequent degradation of TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein), an essential adaptor protein for TLR2 and TLR4 signaling. nih.gov By inducing the degradation of TIRAP, pregnenolone effectively curbs the inflammatory cascade. nih.gov Studies have also demonstrated that human microglial cell lines (HMC3) can synthesize pregnenolone and its sulfated ester, and that the levels of these neurosteroids are modulated by cellular stress. mdpi.com While these studies primarily used the parent compound, pregnenolone, its actions on these key immune cells are significant. The acetate ester, being a direct derivative, is studied for similar potential effects, though direct comparative data is sparse.
Table 1: Summary of In Vitro Research Findings
| Cell Type | Compound Studied | Key Findings | Reference(s) |
|---|---|---|---|
| Cerebellar Granule Neurons | This compound | Increased microtubule polymerization; promoted neurite outgrowth and axon formation. | withpower.com |
| C33A (Cervical Cancer) | This compound Derivative | Induced cytotoxicity through ROS generation and DNA damage. | nih.gov |
| A549 (Lung Cancer) | Pregnenolone Derivatives | Showed anticancer activity at low doses. | nih.gov |
| Macrophages & Microglia | Pregnenolone | Suppressed secretion of pro-inflammatory cytokines (TNF-α, IL-6) by promoting degradation of the TIRAP adaptor protein. | nih.gov |
In Vivo Studies and Animal Models
Animal models provide a platform to assess the systemic effects of this compound and related compounds on complex physiological processes like cognition and their potential in models of human diseases.
Research in rodent models has consistently highlighted the role of pregnenolone and its primary metabolite, pregnenolone sulfate (B86663), in cognitive functions. Acute intracerebroventricular administration of pregnenolone was shown to restore recognition memory in mice with diet-induced cognitive impairment. nih.gov This suggests a causal link between the action of pregnenolone in the hypothalamus and cognitive performance. nih.gov
In other studies using a Y-maze task, which relies on the innate tendency of rodents to explore novel environments, pregnenolone sulfate directly improved short-term memory retention when administered centrally in both rats and mice. nih.gov Furthermore, research on aged rats has established a correlation between deficient cognitive performance and low levels of pregnenolone sulfate in the hippocampus, a brain region critical for learning and memory. researchgate.net Restoring the levels of pregnenolone sulfate in these aged animals was shown to correct memory deficits. While these key studies utilized pregnenolone or its sulfate ester, they form the foundational understanding of this neurosteroid's potent effects on memory and cognition.
The potential therapeutic applications of pregnenolone and its derivatives are being explored in various disease models.
Neurodevelopmental Disorders: A synthetic analog, 3-beta-pregnenolone acetate, has been proposed as a potential therapeutic candidate for neurodevelopmental diseases due to its ability to promote stable microtubule tracks in the developing cerebellum of zebrafish, an in vivo model for neural development. withpower.com In the context of autism spectrum disorder (ASD), open-label pilot studies in humans have suggested that pregnenolone may reduce irritability and improve other behavioral measures. nih.govsfari.orgclinicaltrials.gov These clinical findings are supported by preclinical rationale suggesting neurosteroids can modulate brain receptors implicated in autism. clinicaltrials.gov
Neurological Diseases: In a rat model of ischemic stroke, pregnenolone treatment was found to attenuate the resulting neurological deficits. The neuroprotective effects were linked to a reduction in mitochondrial reactive oxygen species. In models relevant to schizophrenia, pregnenolone administration has shown promise in enhancing learning, memory, and myelination. nih.gov
Table 2: Summary of In Vivo Research Findings
| Animal Model | Compound Studied | Disease/Function Area | Key Findings | Reference(s) |
|---|---|---|---|---|
| Mouse | Pregnenolone | Cognitive Function | Restored recognition memory when administered centrally. | nih.gov |
| Rat & Mouse | Pregnenolone Sulfate | Memory | Improved short-term spatial memory retention. | nih.gov |
| Zebrafish | This compound | Neurodevelopment | Promoted formation of stable microtubule tracks in developing cerebellar axons. | withpower.com |
| Rat | Pregnenolone | Ischemic Stroke | Reduced neurological deficits and mitochondrial ROS. |
Models of Neuroinflammation
Preclinical research has explored the parent compound, pregnenolone, for its neuroprotective properties in models of neuroinflammation. In immortalized clonal mouse hippocampal cells (HT-22), pregnenolone demonstrated protective effects against cell death induced by both glutamate (B1630785) and amyloid beta protein. nih.gov A potential mechanism for this neuroprotection against glutamate-induced toxicity may involve the reduction of glucocorticoid receptor (GR) localization to the nucleus. nih.gov
In rodent models of ischemic stroke, specifically the transient middle cerebral artery occlusion (tMCAO) model in Wistar rats, pregnenolone administration after the ischemic event was found to reduce neurological deficits. nih.gov The therapeutic effect was associated with a significant reduction in mitochondrial reactive oxygen species (ROS) in the brain tissue. nih.gov However, the treatment did not appear to affect the mitochondrial membrane potential or inhibit the mitochondrial permeability transition pore (mtPTP). nih.gov
While much of the research focuses on the parent compound, a synthetic, non-metabolizable analog, 3-beta-pregnenolone acetate, has been specifically studied for its effects on neuronal development, which is relevant to recovery from neuroinflammatory damage. nih.govresearchgate.net This acetate derivative was found to promote the polymerization of microtubules, which are crucial for neuronal structure and function. nih.govresearchgate.net In cultured mouse cerebellar granule neurons, this compound increased neurite outgrowth and influenced the morphology of the growth cone, the navigating tip of a growing axon. nih.gov
Cancer Models
The preclinical evaluation of this compound in animal cancer models is limited; however, research on its parent compound, pregnenolone, and related derivatives provides some insights.
In a study using a prostate cancer xenograft model, pregnenolone was shown to stimulate the growth of LNCaP-tumor xenografts in both intact and castrated male SCID mice. researchgate.net This effect is linked to its ability to activate a mutated androgen receptor present in LNCaP cells. researchgate.net
Conversely, when pregnenolone was functionalized and combined with another chemical entity, inhibitory effects were observed. A titanocene (B72419) functionalized with pregnenolone (Ti-Preg) was tested in an in vivo breast cancer model using xenografts of the MCF-7 cell line implanted into athymic nu/nu mice. nih.gov The study found that Ti-Preg significantly inhibited the growth of MCF-7 tumors when compared to control groups. nih.gov
While not tested in animal models, in vitro studies on derivatives of this compound have suggested potential anticancer activity. A derivative of 16-dehydropregnenolone (B108158) acetate, specifically 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate, displayed significant cytotoxic activity against the SK-LU-1 human lung cancer cell line. nih.gov Similarly, other this compound-based derivatives have been synthesized and tested in vitro against the A549 lung cancer cell line, showing some potency. researchgate.net
Endocrine System Regulation (e.g., Spermatogenesis in Hypophysectomized Rats)
The role of this compound in endocrine regulation has been specifically investigated in the context of male reproductive function using hypophysectomized rat models. In these models, the pituitary gland is removed, leading to the cessation of gonadotropin production and subsequent testicular atrophy and arrest of spermatogenesis.
One study aimed to determine if this compound could reinitiate spermatogenesis in rats with atrophic testes 20 days after hypophysectomy. researchgate.net Daily subcutaneous injections of 4 mg of this compound for 20 days were administered. researchgate.net This investigation was part of a broader study comparing its effects to pregnenolone and testosterone (B1683101) propionate. researchgate.net
Further research in hypophysectomized rats explored the effects of the parent compound, pregnenolone, on maintaining testicular and epididymal levels of androgen-binding protein (ABP), which is crucial for maintaining high androgen concentrations necessary for sperm maturation. nih.gov While plasma testosterone remained low, certain doses of pregnenolone were able to maintain near-normal levels of ABP and preserve sperm fertilizing ability. nih.gov A significant positive correlation was found between ABP levels and sperm fertilizing ability, suggesting ABP's importance in this process. nih.gov
| Parameter | Sham-Operated Control | Hypophysectomized + 1mg Pregnenolone | Hypophysectomized + 0.5mg Pregnenolone | Hypophysectomized + 0.2mg Pregnenolone |
|---|---|---|---|---|
| Rete Testis Testosterone | Normal | 67% of Control | 29% of Control | Not specified |
| Plasma Testosterone | Normal | Low (similar to untreated hypophysectomized) | Low (similar to untreated hypophysectomized) | Low (similar to untreated hypophysectomized) |
| Testicular ABP | ~2 pmol/organ | Not statistically different from control | Not statistically different from control | Not statistically different from control |
| Epididymal ABP | ~30 pmol/organ | Maintained at control levels | 76% of Control | 73% of Control |
| Sperm Fertilizing Ability | Normal | Maintained at control levels | Maintained at control levels | Maintained at control levels |
Data adapted from studies on pregnenolone in hypophysectomized rats. nih.gov
Cardiac Oxidative Stress and Inflammation Models
The cardioprotective potential of the parent compound, pregnenolone, has been investigated in a rat model of doxorubicin-induced cardiotoxicity. mayoclinic.orgnih.gov Doxorubicin (B1662922) is a chemotherapy agent known to cause significant cardiac oxidative stress, inflammation, and apoptosis. mayoclinic.org
In a study using male Wistar rats, a single intraperitoneal dose of doxorubicin (15 mg/kg) was administered to induce cardiotoxicity. mayoclinic.orgnih.gov One group of rats was pre-treated with oral pregnenolone (35 mg/kg/day) for seven consecutive days (with doxorubicin given on day 5). mayoclinic.orgnih.gov The results showed that pregnenolone treatment provided significant cardioprotective effects. mayoclinic.org
Pregnenolone ameliorated the doxorubicin-induced histopathological changes in the heart and reduced the serum levels of cardiac injury markers like creatine (B1669601) kinase-MB and lactate (B86563) dehydrogenase. mayoclinic.org Furthermore, it mitigated the biochemical markers of cardiac distress. mayoclinic.orgnih.gov
| Marker Type | Parameter | Effect of Doxorubicin | Effect of Doxorubicin + Pregnenolone |
|---|---|---|---|
| Oxidative Stress | Cardiac Malondialdehyde | Increased | Significantly Lowered |
| Total Nitrite/Nitrate | Increased | Significantly Lowered | |
| NADPH Oxidase 1 | Increased | Significantly Lowered | |
| Reduced Glutathione | Decreased | Elevated | |
| Tissue Remodeling | Matrix Metalloproteinase 2 (MMP2) | Increased | Significantly Decreased |
| Inflammation | Tumor Necrosis Factor-α (TNF-α) | Increased | Significantly Decreased |
| Interleukin 6 (IL-6) | Increased | Significantly Decreased | |
| Apoptosis | Cleaved Caspase-3 | Increased | Significantly Lowered |
Findings based on a study of pregnenolone in a doxorubicin-induced cardiotoxicity model in rats. mayoclinic.orgnih.gov
The study concluded that the cardioprotection from pregnenolone is attributable to its antioxidant, anti-inflammatory, and anti-apoptotic actions. mayoclinic.orgnih.govmdpi.com
Zebrafish Models for Neural Development
Zebrafish (Danio rerio) have emerged as a valuable in vivo model for studying neural development due to their rapid external fertilization and transparent embryos. Research has specifically implicated this compound in facilitating key neurodevelopmental processes in this model.
A non-metabolizable derivative, identified as 3-beta-pregnenolone acetate, was found to promote the formation of stable microtubule tracks within the developing cerebellar axons of zebrafish. nih.govresearchgate.net Microtubules are essential components of the cytoskeleton that provide structural support and are critical for axonal growth and stability. By promoting microtubule polymerization, this compound was shown to accelerate the development of the zebrafish cerebellum in vivo. nih.gov
Pharmacokinetics and Pharmacodynamics in Preclinical Settings
Detailed pharmacokinetic and pharmacodynamic data for this compound in preclinical animal models are not widely available in published literature. Information regarding its absorption, distribution, metabolism, and excretion profile remains largely uncharacterized.
Toxicological Profiles in Animal Models
Based on available information, systemic administration of this compound is reported to be associated with a low toxicological profile. Studies have suggested it lacks undesirable metabolic or toxic effects, even when administered at high doses. In a study involving daily subcutaneous injections of 4 mg of this compound in hypophysectomized rats for 20 days, no adverse toxic effects were reported. researchgate.net
Clinical Research and Therapeutic Potential
Neuropsychiatric Disorders
Schizophrenia (Cognitive and Negative Symptoms)
Pregnenolone (B344588), a neurosteroid, has been investigated as a potential adjunctive treatment for the persistent cognitive and negative symptoms of schizophrenia. nih.gov Research suggests it may offer a novel therapeutic avenue by modulating neurotransmitter systems, such as the NMDA receptor, which is hypothesized to be hypofunctional in schizophrenia. nih.gov
In a pilot randomized, double-blind, placebo-controlled trial, patients with schizophrenia or schizoaffective disorder receiving stable doses of second-generation antipsychotics were given adjunctive pregnenolone. nih.gov The study found that patients in the pregnenolone group demonstrated significantly greater improvements in negative symptoms, as measured by the Scale for the Assessment of Negative Symptoms (SANS), compared to the placebo group. nih.gov While the primary cognitive endpoints, measured by the Brief Assessment of Cognition in Schizophrenia (BACS) and the MATRICS Consensus Cognitive Battery (MCCB), did not show a significant difference between groups, there were noteworthy correlations. nih.gov In the pregnenolone group, increases in serum pregnenolone levels were predictive of better BACS composite scores. nih.gov Furthermore, baseline levels of pregnenolone and its metabolites were inversely correlated with improvements in MCCB scores, suggesting a potential role for neurosteroids in cognitive function. nih.govnih.gov
Another randomized, double-blind, placebo-controlled study with patients experiencing recent-onset schizophrenia or schizoaffective disorder found that adjunctive pregnenolone was associated with significant improvement in negative symptoms compared with placebo. clinicalschizophrenia.net
Table 1: Clinical Research on Pregnenolone in Schizophrenia
| Study Focus | Key Findings | Outcome Measures | Citations |
|---|---|---|---|
| Cognitive & Negative Symptoms | Significant improvement in negative symptoms with pregnenolone vs. placebo. | SANS, BACS, MCCB | nih.gov |
| Increases in serum pregnenolone predicted improved cognitive scores. | BACS, MCCB | nih.govnih.gov | |
| Baseline neurosteroid levels inversely correlated with cognitive improvement. | MCCB | nih.govnih.gov |
Depression (Bipolar Depression, Menopausal Depression)
The potential antidepressant effects of pregnenolone have been explored in different contexts, notably in bipolar depression and depression during the menopausal transition. trialx.comnih.gov Lower cerebrospinal fluid levels of pregnenolone have been reported in individuals with major depressive disorder and bipolar disorder, suggesting a potential link between neurosteroid levels and mood disorders. trialx.com
Bipolar Depression: A 12-week, randomized, double-blind, placebo-controlled trial examined adjunctive pregnenolone in adults with bipolar disorder in a depressed state. nih.govnih.gov The results indicated a significant treatment-by-week interaction for the Hamilton Rating Scale for Depression (HRSD), suggesting an improvement in depressive symptoms for the pregnenolone group over time. nih.govnih.gov Furthermore, depression remission rates as assessed by the self-reported Inventory of Depressive Symptomatology-Self-Report (IDS-SR) were significantly higher in the pregnenolone group (61%) compared to the placebo group (37%). nih.govjwatch.org In the pregnenolone group, changes in anxiety symptoms were negatively correlated with changes in the levels of its metabolites, allopregnanolone (B1667786) and pregnanolone. nih.govnih.gov
Menopausal Depression: Given the hormonal fluctuations during the menopausal transition and their link to an increased risk of major depressive disorder (MDD), pregnenolone is being investigated as a targeted treatment. mghpsychnews.orgmassgeneralbrigham.org As a precursor to hormones that fluctuate during this period, pregnenolone may help stabilize hormonal variability. trialx.com Clinical trials have been designed to determine if pregnenolone can lead to a greater reduction in the severity of depressive and anxiety symptoms compared to placebo in women with menopausal MDD. trialx.commassgeneralbrigham.org Pilot studies have suggested that pregnenolone was superior to placebo in improving depressive symptom severity, with women over 40 showing a more robust response. trialx.com
Table 2: Clinical Research on Pregnenolone in Depression | Condition | Study Design | Key Findings | Outcome Measures | Citations | | :--- | :--- | :--- | :--- | :--- | | Bipolar Depression | 12-week, randomized, double-blind, placebo-controlled trial | Significant improvement in depressive symptoms over time vs. placebo. | HRSD | nih.govnih.gov | | | Higher remission rate on self-report measure (61% vs. 37%). | IDS-SR | nih.govjwatch.org | | | Changes in anxiety correlated with changes in allopregnanolone levels. | HRSA | nih.govnih.gov | | Menopausal Depression | Planned randomized controlled trial | Aims to assess efficacy for depressive, anxiety, and vasomotor symptoms. | MADRS | trialx.commassgeneralbrigham.org | | | Pilot data suggests superiority to placebo for depressive symptoms. | Not Specified | trialx.com |
Autism Spectrum Disorder (Irritability, Stereotypy, Hyperactivity)
Research into pregnenolone for Autism Spectrum Disorder (ASD) has focused on its potential to alleviate associated behavioral symptoms like irritability, stereotypy, and hyperactivity. withpower.comresearchgate.net The rationale stems from pregnenolone's role as a neurosteroid that modulates neurotransmission, which may help reduce irritability. withpower.com
In a randomized, double-blind, placebo-controlled trial involving adolescents with ASD, pregnenolone was administered as an add-on to risperidone. withpower.comresearchgate.net The results showed that the group receiving pregnenolone had significantly greater improvements in irritability, stereotypy, and hyperactivity compared to the placebo group, as measured by the Aberrant Behavior Checklist-Community Edition (ABC-C). withpower.comresearchgate.net
An earlier open-label pilot study in adults with ASD also reported a statistically significant improvement in irritability scores on the Aberrant Behavior Checklist after 12 weeks of treatment. nih.govnih.gov Secondary measures also showed improvement in lethargy and sensory-related symptoms. nih.gov These findings suggest that pregnenolone could be a promising agent for targeting core features associated with ASD. researchgate.net
Table 3: Clinical Research on Pregnenolone in Autism Spectrum Disorder
| Population | Study Design | Key Findings | Outcome Measures | Citations |
|---|---|---|---|---|
| Adolescents | Randomized, double-blind, placebo-controlled trial (add-on to risperidone) | Greater improvement in irritability, stereotypy, and hyperactivity vs. placebo. | Aberrant Behavior Checklist-Community (ABC-C) | withpower.comresearchgate.net |
| Adults | 12-week, open-label pilot study | Significant reduction in irritability scores from baseline. | Aberrant Behavior Checklist (ABC) - Irritability | nih.govnih.gov |
Alcohol and Cocaine Use Disorders
The role of pregnenolone in substance use disorders is an emerging area of clinical investigation, with a focus on its ability to modulate stress responses and craving, which are key drivers of relapse. nih.govnih.gov Chronic use of substances like alcohol and cocaine can decrease levels of neuroactive steroids, and supplementing with a precursor like pregnenolone is hypothesized to normalize this system. nih.govnih.gov
Alcohol Use Disorder (AUD): Pilot studies have assessed pregnenolone for its ability to reduce alcohol intake and craving. yale.edu Research has shown that chronic alcohol use can down-regulate GABAergic transmission, and pregnenolone may help normalize this disruption. nih.gov In a human laboratory study, pregnenolone treatment was found to decrease both stress- and alcohol cue-induced craving and anxiety. nih.govnih.gov A subsequent Phase II clinical trial was designed to further evaluate these effects on drinking outcomes over a 12-week period. nih.govclinicaltrials.gov
Cocaine Use Disorder (CUD): Similar to AUD, chronic cocaine use is associated with decreased neuroactive steroid levels. nih.gov A pilot trial investigated pregnenolone in individuals with CUD, randomizing them to receive different doses or a placebo for eight weeks. nih.govpsychiatryonline.org The study found that while the placebo group experienced increased cocaine craving in response to stress and drug cues, the groups receiving pregnenolone did not. nih.govnih.gov Furthermore, one of the pregnenolone groups reported significantly lower amounts of cocaine use compared to the placebo group. nih.govpsychiatryonline.org These pilot findings suggest that pregnenolone can reduce provoked craving and may improve cocaine use outcomes. nih.gov
Table 4: Clinical Research on Pregnenolone in Substance Use Disorders
| Disorder | Study Design | Key Findings | Outcome Measures | Citations |
|---|---|---|---|---|
| Alcohol Use Disorder (AUD) | Pilot human laboratory study | Decreased stress- and cue-induced alcohol craving and anxiety. | Craving and Anxiety Scales | nih.govnih.gov |
| Cocaine Use Disorder (CUD) | 8-week pilot trial | Reduced provoked cocaine craving in response to stress and drug cues. | Craving Scales | nih.govnih.gov |
Neurodegenerative Diseases
Alzheimer's Disease (Amyloid-beta Aggregation, Cholinergic Activity)
The potential therapeutic application of pregnenolone and its derivatives in Alzheimer's disease (AD) is being explored, primarily focusing on two of the main pathological hallmarks of the disease: the aggregation of amyloid-beta (Aβ) peptides and cholinergic dysfunction. nih.govnih.gov Neurosteroids like pregnenolone have demonstrated an ability to improve learning, memory, and cognitive functions in preclinical models. nih.gov
Research has focused on synthesizing pregnenolone derivatives designed to inhibit the formation of Aβ plaques. nih.govrsc.org One of the key pathological features of AD is the extracellular accumulation of Aβ peptides. nih.gov In vitro studies have shown that certain synthetic derivatives of pregnenolone can inhibit the self-mediated aggregation of the Aβ1–42 peptide. nih.govrsc.org Molecular docking studies suggest these derivatives may interact with key amino acid residues in the Aβ peptide, thereby impeding the formation of β-sheet structures that lead to aggregation. nih.gov
In addition to directly targeting Aβ, pregnenolone has shown neuroprotective effects against Aβ-induced toxicity in cell line models. mdpi.com Furthermore, there is a complex interaction between Aβ peptides and the brain's cholinergic system, which is severely compromised in AD. nih.gov Aβ peptides have been shown to be toxic to cholinergic neurons and can reduce the release of acetylcholine. nih.gov By potentially mitigating Aβ aggregation and toxicity, pregnenolone-based compounds may help preserve cholinergic function. nih.govnih.gov
Table 5: Preclinical Research on Pregnenolone in Alzheimer's Disease Models
| Research Focus | Model | Key Findings | Citations |
|---|---|---|---|
| Amyloid-β Aggregation | In vitro / Synthetic Chemistry | Synthesized pregnenolone derivatives inhibit the aggregation of Aβ1–42 peptide. | nih.govrsc.org |
| Molecular Docking | Derivatives interact with key residues in Aβ, impeding β-sheet formation. | nih.gov | |
| Aβ-Induced Toxicity | Cell Culture (HT-22, PC-12) | Pregnenolone protected neuronal cell lines against Aβ-induced cell death. | mdpi.com |
Multiple Sclerosis
Pregnenolone, a neurosteroid, has garnered attention in the context of multiple sclerosis (MS) due to its potential role in neuroprotection and immunomodulation. As a precursor to other neuroprotective steroids like allopregnanolone, its therapeutic administration is being explored. metabolichealing.com Research indicates that allopregnanolone levels are significantly reduced in individuals with MS. metabolichealing.com Pregnenolone itself has been shown to promote neurite outgrowth and myelination, processes that are compromised in MS. metabolichealing.com
Studies have observed that lower levels of pregnenolone are associated with more severe cases of MS, suggesting a protective role for this steroid against the disease. nih.gov In women with MS, anti-MS drug treatments have been shown to alter steroid levels, including a decrease in pregnenolone during the follicular phase of the menstrual cycle. mdpi.comresearchgate.net Specifically, treatments like anti-CD20 monoclonal antibodies, sphingosine-1-phosphate receptor (S1PRI) inhibitors, and IFNβ-1a have been associated with these changes. mdpi.com The immunomodulatory effects of pregnenolone are significant, as it has been shown to suppress the production of inflammatory cytokines such as TNF-α and IL-6 in laboratory settings. metabolichealing.com These findings highlight the complex relationship between neurosteroids and the pathophysiology of MS, pointing towards potential avenues for therapeutic intervention.
Anti-inflammatory Applications
Pregnenolone and its downstream metabolites have demonstrated anti-inflammatory properties that are relevant to a variety of conditions. The neurosteroid allopregnanolone, a metabolite of pregnenolone, possesses known anti-inflammatory effects. nih.gov Research has shown that pregnenolone can suppress inflammation by promoting the degradation of key proteins involved in the innate immune signaling pathway. metabolichealing.com Specifically, it has been found to modulate the removal of the inflammatory TLR2/4 adaptor protein TIRAP and TLR2 in macrophages. metabolichealing.com This mechanism underpins its ability to reduce the production of inflammatory cytokines. metabolichealing.com
Early clinical research explored the use of pregnenolone in the treatment of rheumatoid arthritis (RA). Studies conducted in the mid-20th century investigated the effects of pregnenolone on patients with RA, often in comparison to other steroids like cortisone. nih.gov These preliminary investigations aimed to determine the efficacy of pregnenolone in managing the symptoms of RA and other allied collagen diseases. nih.govnih.gov The research provided foundational insights into the potential anti-inflammatory role of pregnenolone in autoimmune and inflammatory conditions. nih.gov
Hormonal Regulation and Endocrine Disorders
Pregnenolone is a fundamental steroid hormone from which all other steroid hormones, including gonadal and adrenal corticosteroids, are synthesized. drugbank.comyoutube.com Produced from cholesterol, it is a key precursor to dehydroepiandrosterone (B1670201) (DHEA), progesterone (B1679170), and cortisol, playing a vital role in maintaining the body's hormonal balance. nesaz.com Its position at the top of the steroidogenic pathway makes it crucial for the regulation of the endocrine system. youtube.com
The body converts pregnenolone into other hormones, such as estrogen and progesterone. webmd.com This conversion is a critical aspect of its function and its potential impact on hormone-sensitive conditions. webmd.com The interplay between pregnenolone and other hormones like testosterone (B1683101) and estrogen is complex, and maintaining a proper balance is essential for physiological function. youtube.com Research into its role in hormonal regulation also extends to its effects on the stress response system, where it helps to regulate the balance between cortisol and DHEA. nesaz.com
Clinical Trial Methodologies and Outcomes
The evaluation of pregnenolone acetate's therapeutic potential has been conducted through various clinical trial designs, employing specific and validated outcome measures to assess efficacy.
To ensure the validity and reliability of findings, clinical trials investigating pregnenolone frequently use rigorous study designs. The randomized, double-blind, placebo-controlled trial is a common methodology. nih.govstanford.edu In this design, participants are randomly assigned to receive either pregnenolone or a placebo, and neither the participants nor the researchers know who is receiving the active treatment until the study is over. nih.govstanford.edu This approach minimizes bias and allows for a clear comparison between the effects of pregnenolone and a placebo. nih.gov Some studies also incorporate a single-blind, placebo lead-in phase before the double-blind phase to help account for the placebo effect. researchgate.net
Table 1: Examples of Pregnenolone Clinical Trial Designs
| Study Focus | Design | Key Feature | Reference |
|---|---|---|---|
| Chronic Low Back Pain | Randomized, double-blind, placebo-controlled | Comparison against placebo to determine analgesic effects. | nih.gov |
| Autism Spectrum Disorder (Irritability) | Randomized double-blind controlled pilot trial | Examines effectiveness and biomarkers to predict response. | stanford.edu |
| Schizophrenia (Cognitive and Negative Symptoms) | Placebo-controlled, double-blind, parallel group, randomized trial | Assesses adjunctive pregnenolone for specific symptom domains. | nih.gov |
To quantify the effects of pregnenolone in clinical trials, researchers utilize a variety of standardized assessment tools. The choice of outcome measure depends on the specific symptoms and conditions being studied.
For cognitive function in schizophrenia, the Brief Assessment of Cognition in Schizophrenia (BACS) and the MATRICS Consensus Cognitive Battery (MCCB) are used. nih.gov Negative symptoms in schizophrenia are often measured using the Scale for the Assessment of Negative Symptoms (SANS) . nih.gov In a proof-of-concept trial, patients receiving pregnenolone showed significantly greater improvements in SANS scores compared to the placebo group. nih.gov
For behavioral symptoms in developmental disorders like Autism Spectrum Disorder (ASD), the Aberrant Behavior Checklist (ABC) is a commonly used primary outcome measure. stanford.eduresearchgate.netresearchgate.netclinicaltrials.gov The ABC has several subscales, including Irritability, Stereotypy, Hyperactivity, Lethargy, and Inappropriate Speech. researchgate.netnih.gov In one study, adjunctive pregnenolone treatment in adolescents with ASD resulted in greater improvement on the irritability, stereotypy, and hyperactivity subscales of the ABC compared to placebo. researchgate.net
Table 2: Key Outcome Measures in Pregnenolone Research
| Outcome Measure | Abbreviation | Domain Assessed | Used in Studies of | Reference |
|---|---|---|---|---|
| Brief Assessment of Cognition in Schizophrenia | BACS | Cognitive Function | Schizophrenia | nih.gov |
| Scale for the Assessment of Negative Symptoms | SANS | Negative Symptoms | Schizophrenia | nih.gov |
| MATRICS Consensus Cognitive Battery | MCCB | Cognitive Function | Schizophrenia | nih.gov |
| Aberrant Behavior Checklist | ABC | Behavioral Problems (Irritability, Hyperactivity, etc.) | Autism Spectrum Disorder | stanford.eduresearchgate.netresearchgate.net |
Safety and Tolerability Profiles in Human Studies
The safety and tolerability of pregnenolone acetate (B1210297) have been discussed in the context of both systemic and topical applications. However, a significant portion of the available human research has been conducted on its parent compound, pregnenolone.
Some authors have stated that systemic this compound is well-tolerated, with no undesirable metabolic or toxic effects even at high doses. wikipedia.org Historically, this compound was marketed in France as a 1% topical cream for premature skin aging but was withdrawn from the market in 1992. wikipedia.org The U.S. Food and Drug Administration (FDA) has allowed the use of this compound in cosmetics at a concentration of no more than 0.5%, with a recommended use not to exceed two ounces per month. citeline.com The agency stipulated that products containing it should not bear therapeutic claims or use the word "hormone" on their labels. citeline.com
Much of the safety data comes from studies on pregnenolone. Clinical trials involving pregnenolone have generally demonstrated a favorable safety profile. consensus.appnih.gov Studies from the 1940s and 1950s reported that pregnenolone was well-tolerated with minimal side effects. nih.gov More recent clinical trials have supported these early findings, showing that pregnenolone is generally well-tolerated in various study populations, including healthy volunteers and individuals with specific psychiatric conditions. consensus.appnih.gov
In a study on adults with autism spectrum disorder, reported side effects of pregnenolone were mild and transient, including single episodes of tiredness, diarrhea, and depressive affect. consensus.appnih.gov Similarly, in patients with schizophrenia or schizoaffective disorder, pregnenolone was well-tolerated with no significant side effects reported during an 8-week trial. consensus.app Healthy volunteers administered pregnenolone for four weeks also reported no significant adverse effects on mood, memory, or sleep quality. consensus.appnih.gov
The following table summarizes the observed side effects in human studies of pregnenolone.
| Study Population | Reported Side Effects | Severity | Citation |
| Adults with Autism Spectrum Disorder | Tiredness, diarrhea, depressive affect (single episodes) | Mild/Transient | consensus.appnih.gov |
| Schizophrenia/Schizoaffective Disorder | None significant | Well-tolerated | consensus.app |
| Healthy Volunteers | None significant | Well-tolerated | consensus.appnih.gov |
It is important to note that while pregnenolone is generally considered safe for short-term use (up to 12 weeks), there is insufficient reliable information on its long-term safety. webmd.com Potential side effects associated with pregnenolone supplementation may include acne, agitation, and changes in mood. webmd.comrxlist.com
Bioavailability and Pharmacokinetic Considerations in Humans
There is a notable scarcity of specific pharmacokinetic data for this compound in humans. The majority of available research focuses on the bioavailability and pharmacokinetics of its parent compound, pregnenolone.
Pregnenolone is known to have low oral bioavailability and undergoes significant metabolism. wikipedia.org Following oral administration, pregnenolone is preferentially metabolized into the neurosteroid allopregnanolone. wikipedia.org One study found that a single 400 mg oral dose of pregnenolone resulted in a 3-fold increase in serum pregnenolone levels and a 7-fold increase in allopregnanolone levels. wikipedia.org
Intranasal administration of pregnenolone has been found to have a bioavailability of around 23%. wikipedia.org Despite concerns about poor bioavailability and rapid metabolism, some studies suggest that chronic, twice-daily oral administration of pregnenolone can achieve stable and elevated plasma levels, supporting its potential for good bioavailability with this dosing regimen. nih.govresearchgate.netmdpi.com A pilot study in individuals with cocaine use disorder demonstrated that twice-daily oral doses of 300 mg and 500 mg of pregnenolone resulted in sustained higher plasma levels compared to placebo. nih.govresearchgate.net
One of the few human pharmacokinetic studies on acute administration showed that a single 175 mg oral dose of pregnenolone approximately doubled serum levels over 4 to 8 hours. nih.gov The terminal half-life of pregnanolone, a downstream metabolite of pregnenolone, has been reported to range from 72 to 212 minutes following intravenous administration. mdpi.com
The following table presents a summary of the limited pharmacokinetic parameters available for pregnenolone in humans.
| Parameter | Value | Administration Route | Citation |
| Bioavailability (Intranasal) | ~23% | Intranasal | wikipedia.org |
| Time to Peak Serum Levels (Oral) | 4-8 hours | Oral (175 mg) | nih.gov |
| Terminal Half-life (of metabolite Pregnanolone) | 72-212 minutes | Intravenous | mdpi.com |
Further research is needed to fully characterize the pharmacokinetic profile of this compound in humans and to understand how its acetate ester form may influence its absorption, distribution, metabolism, and excretion compared to pregnenolone.
Analytical and Methodological Approaches in Pregnenolone Acetate Research
Synthesis Methods for Pregnenolone (B344588) Acetate (B1210297) and its Derivatives
The primary methods for producing pregnenolone acetate and its analogs involve direct chemical modification of pregnenolone or more complex multi-step syntheses to introduce novel functionalities.
The most direct synthesis of this compound is achieved through the acetylation of pregnenolone. benchchem.com This reaction typically involves treating pregnenolone with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. benchchem.comgoogle.com
A common laboratory-scale procedure involves dissolving pregnenolone in a solvent like anhydrous dichloromethane, adding pyridine, and then introducing acetyl chloride dropwise at a controlled temperature, often starting at 0°C and then warming to room temperature. benchchem.com After the reaction is complete, the mixture is quenched with water, and the this compound is extracted using an organic solvent. benchchem.comgoogle.com This method is known for its high efficiency, with yields often approaching 99.6%. benchchem.com Industrial-scale processes may utilize acetic anhydride directly and employ purification techniques like recrystallization from solvents such as ethanol (B145695) or methanol (B129727) to achieve high purity. google.com
Table 1: Comparison of Acetylation Methods for Pregnenolone
| Method | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Acetyl Chloride/Pyridine | Pregnenolone, Acetyl Chloride, Pyridine | Dichloromethane | 99.6 | >98 | benchchem.com |
| Acetic Anhydride | Crude Pregnenolone, Acetic Anhydride | None (direct) | 78-80 | 96.2-97.1 | google.com |
Novel Synthesis Methods and Analog Development
Research into the biological activities of pregnenolone has spurred the development of novel synthesis methods to create a diverse range of this compound derivatives and analogs. These modifications aim to enhance or alter the compound's biological effects.
One approach involves the multistep synthesis of derivatives from this compound. For example, novel 17β-pyrazol-5'-ones have been synthesized from this compound by first converting it to a 17β-carboxylic acid, followed by a series of reactions to build the pyrazolone (B3327878) ring at the C-17 position. beilstein-journals.org Another strategy involves introducing heterocyclic moieties, such as quinoline, at the C-17 position through reactions like the Friedländer and Claisen-Schmidt reactions. researchgate.net
Furthermore, derivatives have been created by modifying other parts of the steroid nucleus. For instance, two series of novel steroidal isoxazolines and oxazolines have been synthesized from this compound, involving key steps like cycloaddition of nitrile oxides or condensation of azidoalcohols. nih.gov Additionally, C20-substituted derivatives, such as a tetrazole derivative of this compound, have been synthesized to explore new therapeutic applications. nih.govsci-hub.se These synthetic strategies often involve multiple steps and purification by column chromatography to isolate the desired products. beilstein-journals.org
Spectroscopic and Chromatographic Characterization
A comprehensive suite of spectroscopic and chromatographic techniques is employed to identify, quantify, and characterize this compound and its derivatives.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and other steroids in biological samples. mdpi.comnih.gov This method offers high specificity and sensitivity, allowing for the simultaneous quantification of multiple steroid hormones from small sample volumes, such as serum or brain tissue. nih.govtandfonline.com
In a typical LC-MS/MS workflow, steroids are first extracted from the biological matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.commdpi.com To enhance sensitivity, especially for low-concentration analytes, derivatization may be employed. nih.gov The extracted and prepared samples are then injected into a liquid chromatograph, where the compounds are separated on a column, often a reversed-phase column like C18 or PFP. nih.govphenomenex.com The separated analytes then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) and detected based on their mass-to-charge ratio. nih.govtandfonline.com LC-MS/MS methods have been developed to quantify this compound and its precursors in various biological contexts, including adrenal vein serum before and after ACTH stimulation. nih.gov
Table 2: LC/MS Parameters for Steroid Analysis
| Parameter | Typical Conditions | Reference |
| Column | Kinetex™ 2.6 µm PFP 100 Å (100 × 3 mm) | nih.gov |
| Mobile Phase | Water and Methanol Gradient | nih.gov |
| Flow Rate | 0.3 - 0.8 mL/min | nih.govphenomenex.com |
| Ionization | ESI or APCI | nih.govtandfonline.com |
| Detection | Triple Quadrupole Mass Spectrometer | nih.gov |
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its analogs. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
The ¹H NMR spectrum of this compound shows characteristic signals for the different protons in the molecule. google.comchemicalbook.com For example, distinct signals can be observed for the methyl protons at C-18 and C-19, the acetyl protons, and the olefinic proton at C-6. google.comchemicalbook.com The ¹³C NMR spectrum provides information on all the carbon atoms in the structure. chemicalbook.com Two-dimensional NMR techniques, such as COSY and HSQC, are used to establish correlations between protons and carbons, which helps in the unambiguous assignment of all signals in the spectra. nih.gov Complete and accurate NMR data for this compound serve as a crucial reference for the characterization of new, synthetically derived analogs. nih.gov
UV-Vis and fluorescence spectroscopy are also utilized in the study of this compound and its derivatives, particularly for investigating their interactions with other molecules like DNA. For instance, the DNA binding ability of a C20-substituted tetrazole derivative of this compound has been studied using UV-Vis spectroscopy by titrating the compound with increasing concentrations of DNA and observing the changes in the absorption spectrum. sci-hub.se
Fluorescence spectroscopy offers a sensitive method for studying these interactions. The intrinsic fluorescence of a derivative can be quenched upon binding to DNA or other molecules, and the extent of this quenching can be used to determine binding constants. nih.govsci-hub.se For example, fluorescence quenching experiments have been used to calculate the binding constants for the interaction of a this compound derivative with both DNA and copper (II) ions. nih.govsci-hub.se Additionally, derivatization with fluorescent tags can be used to detect and quantify pregnenolone esters in complex biological samples using high-performance liquid chromatography with fluorescence detection. oup.com
Chemoproteomic Approaches to Identify Interacting Proteins
Chemoproteomics has emerged as a powerful strategy to elucidate the molecular interactions of steroids like pregnenolone and its derivatives within a cellular context. This approach helps in mapping the landscape of protein-steroid interactions directly in live cells, providing insights into their trafficking, metabolism, and non-genomic signaling pathways. biorxiv.orgresearchgate.net
A key methodology involves the design and synthesis of specialized chemical probes based on the parent steroid molecule. biorxiv.org For pregnenolone (P5), researchers have developed probes that are both photoactivatable and clickable. These probes typically incorporate a diazirine group for UV-light-induced covalent cross-linking to nearby proteins and an alkyne group for subsequent "click" chemistry, allowing for the attachment of a reporter tag (like biotin) for enrichment and identification. biorxiv.orgresearchgate.net
One study described an integrated approach using chemical biology for probe synthesis and chemoproteomics to map pregnenolone-protein interactions in live prostate cancer cells (LNCaP) and murine CD8+ T cells. biorxiv.org Four different probes (P5-A, P5-B1, P5-B2, and P5-C), with the clickable, photoactivatable linker attached at different positions on the pregnenolone scaffold, were synthesized to explore how linker position affects bioactivity and protein capture. biorxiv.org
The general workflow for these experiments is as follows:
Live cells are incubated with the steroid probe. researchgate.net
UV irradiation is applied to covalently cross-link the probe to its interacting proteins. biorxiv.org
The cells are lysed, and the probe-protein complexes are tagged with biotin (B1667282) via a click reaction. biorxiv.org
Biotin-tagged complexes are enriched using streptavidin beads.
The captured proteins are identified and quantified using high-throughput mass spectrometry, often employing techniques like tandem mass tag (TMT) for relative quantification. biorxiv.orgfrontiersin.org
Using this strategy, researchers have identified a catalogue of high-confidence pregnenolone-binding proteins in different cell types. For instance, in LNCaP cells, this method pulled down proteins involved in steroid metabolism and signaling. biorxiv.org In a study on murine CD4+ T helper type 2 (Th2) cells, 11 specific P5-interacting proteins were identified, all of which were a subset of 25 proteins previously found in CD8+ T cells, suggesting a conservation of key functions across different immune cell types. frontiersin.org These identified proteins were primarily localized to the endoplasmic reticulum and mitochondria. frontiersin.orgnih.gov
Table 1: Examples of Pregnenolone-Interacting Proteins Identified via Chemoproteomics
| Identified Protein | Cell Type | Potential Function/Localization | Reference |
|---|---|---|---|
| Subset of 25 proteins | Murine CD8+ T cells | Involved in P5-trafficking and non-genomic actions | biorxiv.org |
| 11 specific proteins | Murine Th2 cells | Subset of proteins found in CD8+ cells, localized to ER and mitochondria | frontiersin.org |
| 62 high-confidence proteins | LNCaP and CD8+ T cells | Comprehensive catalogue of P5-binding proteins | biorxiv.org |
In Silico Studies (Molecular Docking, ADMET Analysis)
In silico methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, are integral to modern research on this compound and its derivatives. These computational tools allow for the rapid, cost-effective prediction of molecular interactions and pharmacokinetic profiles, guiding the synthesis and experimental testing of new compounds. researchgate.netnih.gov
Molecular Docking Molecular docking simulates the interaction between a small molecule (ligand), such as a this compound derivative, and the binding site of a target protein. frontiersin.org This technique predicts the preferred orientation and conformation of the ligand, as well as the strength of the binding, typically expressed as a binding energy score. researchgate.net It provides crucial insights into the specific amino acid residues involved in the interaction. frontiersin.orgresearchgate.net
Research on pregnenolone derivatives has utilized molecular docking to explore their potential against various therapeutic targets:
Anti-cancer: Docking studies have investigated the binding of pregnenolone derivatives to proteins implicated in cancer, such as the lung cancer cell protein 2ITO and the enzyme CYP17A1, which is involved in steroid synthesis. researchgate.netresearchgate.net For example, derivatives of pregnenolone showed significant inhibitory action against the 2ITO protein, with binding energies (ΔG) ranging from -9.2 to -11.0 Kcal/mol. researchgate.net
Neurodegenerative Disease: In the context of Alzheimer's disease, docking studies have been used to understand how pregnenolone derivatives interact with targets like acetylcholinesterase (AChE) and the Aβ₁₋₄₂ peptide, suggesting mechanisms for their neuroprotective effects. rsc.org
Enzyme Inhibition: Docking experiments have been performed to rationalize the substrate specificity of enzymes like steroid 21-hydroxylase (CYP21A2). These studies confirmed that a 3-oxo group is a strict requirement for binding, explaining why pregnenolone (with a 3-hydroxy group) is not a substrate. frontiersin.org
ADMET Analysis ADMET analysis involves computational models that predict the pharmacokinetic and toxicological properties of a compound. nih.govsci-hub.se These predictions help assess the "drug-likeness" of a molecule before committing to expensive and time-consuming experimental studies. researchgate.netsci-hub.se Key parameters evaluated include adherence to criteria like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight and partition coefficient. sci-hub.se In silico ADMET studies on pregnenolone derivatives have been used to predict properties such as blood-brain barrier penetration and potential toxicity, guiding the selection of candidates with favorable profiles for further development. rsc.org
Table 2: Selected Molecular Docking Studies of Pregnenolone Derivatives
| Derivative/Compound | Protein Target | Predicted Binding Energy (ΔG) | Research Focus | Reference |
|---|---|---|---|---|
| Pregnenolone Derivatives (2, 3, 8, 9) | Lung Cancer Protein (2ITO) | -10.1, -10.8, -11.0, -10.9 Kcal/mol | Anti-lung cancer activity | researchgate.net |
| Pregnenolone | Steroid 21-Hydroxylase (CYP21A2) | N/A (No competent binding observed) | Enzyme substrate specificity | frontiersin.org |
| This compound-based Tetrazole | B-DNA (PDB: 1BNA) | N/A (Binding site and mode predicted) | Anti-cancer (cervical) activity | sci-hub.se |
| Pregnenolone-3-acetate | CYP17A1 | N/A (Identified as a significant ligand) | Competitive binding for cortisol regulation | researchgate.net |
Bioanalytical Techniques for Quantifying this compound and Metabolites in Biological Samples
The accurate quantification of this compound and its related metabolites in complex biological matrices like serum, plasma, urine, and saliva is essential for understanding steroid metabolism and its role in health and disease. researchgate.netacs.orguzh.ch The primary analytical techniques employed for this purpose are mass spectrometry-based methods, namely gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov
Sample Preparation Effective sample preparation is a critical first step to remove interfering substances and enrich the analytes of interest. mdpi.com Common techniques include:
Protein Precipitation (PPT): Often the initial step for serum or plasma samples. nih.gov
Liquid-Liquid Extraction (LLE): A widely used method to separate steroids from the aqueous biological matrix into an organic solvent like methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate mixture. uzh.chtandfonline.com
Solid-Phase Extraction (SPE): An effective cleanup method that uses cartridges (e.g., C18) to retain steroids while interferences are washed away. researchgate.netacs.org
Enzymatic Hydrolysis: For urine samples, a hydrolysis step using enzymes like β-glucuronidase is necessary to cleave conjugated metabolites (glucuronides and sulfates) back to their free steroid form before extraction. researchgate.netnih.gov
Chromatography and Detection
GC-MS: A highly sensitive and specific technique, particularly for steroid profiling. It offers excellent chromatographic resolution. However, it requires a chemical derivatization step (e.g., trimethylsilyl-derivatization) to make the steroids volatile enough for gas chromatography. frontiersin.orgresearchgate.net
LC-MS/MS: This has become the method of choice for targeted steroid quantification due to its high throughput, specificity, and simpler sample preparation (often no derivatization needed). mdpi.comnih.govphenomenex.com It typically uses a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. tandfonline.com Reversed-phase columns, such as C18 or biphenyl, are commonly used for chromatographic separation. acs.orgphenomenex.com
Method validation is crucial to ensure reliability. Parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ) are rigorously assessed. acs.orgnih.gov For instance, a validated UHPLC-MS/MS method for nine neuroactive steroids, including pregnenolone, in human serum achieved LLOQ values as low as 0.90 nmol/L with accuracy between 83-118%. acs.org Another GC-MS/MS method for 22 urinary steroids reported LLOQs ranging from 0.1 to 20 ng/mL with accuracies of 80% to 120%. researchgate.netnih.gov
Table 3: Bioanalytical Methodologies for Pregnenolone and Metabolite Quantification
| Technique | Matrix | Analytes | Sample Preparation | LLOQ | Reference |
|---|---|---|---|---|---|
| GC-MS/MS | Human Urine | 22 steroids including pregnenolone metabolites | Enzymatic hydrolysis, SPE | 0.1–20 ng/mL | researchgate.netnih.gov |
| UHPLC-MS/MS | Human Serum | 9 neuroactive steroids including pregnenolone | LLE | 0.90–28.46 nmol/L | acs.org |
| LC/MS/MS | Human Serum (100 µl) | 12 steroids including pregnenolone | PPT, LLE, derivatization | 0.005–1 ng/mL | nih.gov |
| UHPLC-HR-MS | Bovine Plasma, Milk, Saliva | 23 progestogens and glucocorticoids including pregnenolone | LLE with MTBE | pg/mL range | uzh.ch |
| UPLC-MS/MS | Fish Tissues, Eggs, Larvae | 13 steroids including pregnenolone | SPE | 0.1-0.5 ng/g or ng/mL | acs.org |
Q & A
Q. How can researchers verify the structural integrity and purity of pregnenolone acetate in synthetic preparations?
To confirm structural identity, combine nuclear magnetic resonance (NMR) spectroscopy (analyzing - and -NMR signals for acetyl and steroidal moieties) with mass spectrometry (MS), particularly electrospray ionization (ESI-MS) in negative ion mode to detect adducts like fluoride or bicarbonate . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 240 nm, leveraging its conjugated ketone group. Physical properties such as melting point (145–152°C) and optical rotation ( in ethanol) serve as additional validation .
Q. What experimental protocols are recommended for synthesizing this compound from precursor steroids?
A common method involves stereoselective acetylation of pregnenolone using acetic anhydride in pyridine. For functionalization, protocols like Pb(OAc)-mediated difluorination of the Δ double bond can introduce halogen groups while preserving stereochemistry . Post-synthesis, recrystallization from methanol or ethanol ensures removal of byproducts like unreacted pregnenolone or diacetylated impurities .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) provides high sensitivity in plasma or tissue homogenates. Derivatization with hydroxylamine enhances ionization efficiency for low-concentration detection. Gas chromatography (GC)-MS is suitable for volatile derivatives, though sample preparation must avoid thermal degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points (145–148°C vs. 149–152°C) for this compound?
Divergent melting points may arise from polymorphic forms or residual solvents. Characterize crystalline forms via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to identify hydration states. Reproduce crystallization conditions (e.g., solvent polarity, cooling rates) to isolate polymorphs and validate purity via differential scanning calorimetry (DSC) .
Q. What strategies improve stereochemical control during functionalization of this compound’s Δ5^55 bond?
Employ chiral catalysts or enzymes for regioselective modifications. For example, microbial bioconversion using Streptomyces albus selectively hydroxylates the C16 position without epoxide formation, avoiding racemization . Asymmetric catalysis with transition metals (e.g., Ru or Rh complexes) can direct additions to the β-face of the steroid nucleus .
Q. How do researchers investigate this compound’s role as a negative allosteric modulator of CB1 receptors?
Use competitive binding assays with -CP55940 to measure displacement at the orthosteric site. Functional assays (e.g., cAMP inhibition in HEK293 cells expressing CB1) quantify allosteric effects. Molecular docking studies predict interactions with CB1’s transmembrane domains, validated via mutagenesis (e.g., F237L mutation disrupts pregnenolone binding) .
Q. What methodologies track the metabolic fate of this compound in steroidogenic pathways?
Isotope-labeling (e.g., -acetate) combined with LC-MS identifies metabolites like progesterone or 20α-hydroxyprogesterone. In vitro incubations with cytochrome P450 enzymes (e.g., CYP17A1) reveal hydroxylation and lyase activity, while in vivo studies in adrenalectomized rats clarify tissue-specific metabolism .
Q. How can conflicting data on this compound’s neuroprotective efficacy be addressed experimentally?
Standardize in vivo models (e.g., THC-induced cognitive impairment in rodents) with controlled dosing and endpoints (e.g., Morris water maze). Cross-validate using in vitro neuronal cultures exposed to oxidative stress (e.g., HO), measuring apoptosis via caspase-3 activation. Control for batch-to-batch variability in compound purity .
Q. Methodological Notes
- Stereochemical Analysis : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H) resolves enantiomers post-synthesis .
- Synthetic Scale-Up : Optimize Pb(OAc)/HF difluorination in anhydrous THF to minimize side reactions .
- Data Reproducibility : Report crystallization solvents, enzyme sources, and assay conditions to enable cross-lab validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
